3,3'-Dithiobis(propionohydrazide)

Description

BenchChem offers high-quality 3,3'-Dithiobis(propionohydrazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dithiobis(propionohydrazide) including the price, delivery time, and more detailed information at info@benchchem.com.

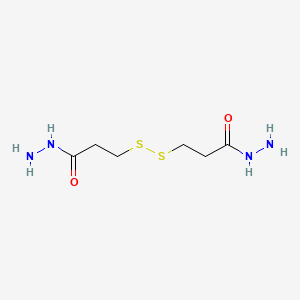

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-hydrazinyl-3-oxopropyl)disulfanyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2/c7-9-5(11)1-3-13-14-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQOUZKNOIHPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198941 | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-77-9 | |

| Record name | 3,3′-Dithiobis[propanoic acid] 1,1′-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(propionohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dithiobis(propionohydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dithiobis(propionohydrazide) is a homobifunctional crosslinking agent of significant interest in the fields of materials science and drug development. Its defining feature is a central disulfide bond, which can be cleaved under reducing conditions, providing a powerful tool for creating stimuli-responsive materials. This guide provides a comprehensive overview of the essential physicochemical properties of 3,3'-Dithiobis(propionohydrazide), offering a critical resource for its application in advanced research and development.

Chemical Identity and Structure

3,3'-Dithiobis(propionohydrazide), also known by synonyms such as 3,3'-dithiobis(propanoic dihydrazide) and 3,3'-disulfanediyldi(propanehydrazide), is a symmetrical molecule containing two propionohydrazide moieties linked by a disulfide bridge[1][2].

Molecular Structure:

Caption: Chemical structure of 3,3'-Dithiobis(propionohydrazide).

This unique structure, with terminal hydrazide groups and a cleavable disulfide bond, underpins its utility as a versatile crosslinker.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3'-Dithiobis(propionohydrazide) is paramount for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₄O₂S₂ | [2] |

| Molecular Weight | 238.33 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 128-132 °C | [3] |

| Solubility | Slightly soluble in DMSO (with heating) | [4] |

| Hygroscopicity | Hygroscopic | [1] |

| pKa (Predicted) | ~12.55 ± 0.35 |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of 3,3'-Dithiobis(propionohydrazide).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

¹H NMR (DMSO-d₆, δ ppm): [3]

-

2.53 (t, -SCH₂CH₂-) : Triplet corresponding to the methylene protons adjacent to the sulfur atom.

-

2.85 (t, -SCH₂CH₂-) : Triplet corresponding to the methylene protons adjacent to the carbonyl group.

-

4.2 (s, -NH₂) : Singlet corresponding to the primary amine protons of the hydrazide group.

-

9.1 (s, -NH-) : Singlet corresponding to the secondary amine proton of the hydrazide group.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 3,3'-Dithiobis(propionohydrazide).

Synthesis

3,3'-Dithiobis(propionohydrazide) is typically synthesized from 3,3'-dithiodipropionic acid. The process involves a two-step reaction:

Caption: Synthetic workflow for 3,3'-Dithiobis(propionohydrazide).

First, 3,3'-dithiodipropionic acid is esterified, typically using ethanol in the presence of an acid catalyst like p-toluenesulfonic acid[3]. The resulting dithiodipropionate diethyl ester is then reacted with hydrazine in ethanol at an elevated temperature to yield the final product, 3,3'-Dithiobis(propionohydrazide)[3]. Purification is typically achieved by recrystallization from an ethanol-water solution[3].

Applications in Drug Development

The unique properties of 3,3'-Dithiobis(propionohydrazide) make it a valuable tool in drug development, particularly in the creation of stimuli-responsive drug delivery systems.

Hydrogel Synthesis for Controlled Release

The hydrazide groups of 3,3'-Dithiobis(propionohydrazide) can react with aldehyde or ketone groups on polymers to form hydrazone linkages, resulting in the formation of hydrogels. This has been demonstrated with polymers such as oxidized hyaluronic acid[6]. The incorporated disulfide bond acts as a redox-sensitive trigger for drug release. In the reducing environment of the intracellular space, particularly in tumor cells with high glutathione concentrations, the disulfide bond is cleaved, leading to the degradation of the hydrogel and the release of the encapsulated therapeutic agent.

Linker for Antibody-Drug Conjugates (ADCs)

The ability of the disulfide bond to be cleaved selectively within the cell makes 3,3'-Dithiobis(propionohydrazide) an attractive linker for the development of ADCs. In this application, one end of the linker is attached to a cytotoxic drug, and the other to an antibody that specifically targets a tumor-associated antigen.

Caption: Mechanism of drug release from an ADC with a disulfide linker.

The hydrazide functional groups can be used to conjugate the linker to the antibody, often after periodate oxidation of the antibody's carbohydrate moieties to generate aldehyde groups. The other end of the linker can be attached to the drug. Once the ADC binds to its target on the cancer cell and is internalized, the high intracellular concentration of glutathione reduces the disulfide bond, releasing the potent cytotoxic drug directly at the site of action, thereby minimizing systemic toxicity.

Experimental Protocol: Conceptual Outline for ADC Synthesis

-

Antibody Modification: A monoclonal antibody is treated with a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups on its carbohydrate chains.

-

Linker-Drug Conjugation: In a separate reaction, the hydrazide group of a derivative of 3,3'-Dithiobis(propionohydrazide) is reacted with a cytotoxic drug.

-

ADC Formation: The aldehyde-modified antibody is then reacted with the linker-drug conjugate. The hydrazide group on the linker reacts with the aldehyde groups on the antibody to form a stable hydrazone bond.

-

Purification: The resulting ADC is purified to remove any unconjugated antibody, linker, and drug.

Safety and Handling

While comprehensive toxicological data for 3,3'-Dithiobis(propionohydrazide) is not available, it is recommended to handle it with the standard precautions for laboratory chemicals[5]. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. Given its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment.

Conclusion

3,3'-Dithiobis(propionohydrazide) is a versatile chemical tool with significant potential in drug development and materials science. Its well-defined chemical structure, characterized by terminal hydrazide groups and a cleavable disulfide bond, allows for the creation of innovative, stimuli-responsive systems. This guide has provided a detailed overview of its physicochemical properties, synthesis, and key applications, offering a valuable resource for researchers and scientists seeking to leverage its unique characteristics in their work.

References

-

PubChem. (n.d.). 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). 3,3′-Dithiobis(propanoic dihydrazide). Retrieved from [Link]

-

PubMed. (2023). Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). 3D Bioprinting of the Sustained Drug Release Wound Dressing with Double-Crosslinked Hyaluronic-Acid-Based Hydrogels. Retrieved from [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Retrieved from [Link]

-

PubMed. (n.d.). 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Retrieved from [Link]

-

MDPI. (n.d.). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Thiobis(propanoic acid) 1,1'-dihydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Modification and crosslinking strategies for hyaluronic acid‐based hydrogel biomaterials. Retrieved from [Link]

-

MDPI. (2020). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Selected Publications for Antibody-Drug Conjugates. Retrieved from [Link]

-

PubMed. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Retrieved from [Link]

Sources

- 1. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 2. 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide | C6H14N4O2S2 | CID 521306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 4. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 6. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Degradation Characteristics of 3,3'-Dithiobis(propionohydrazide)

Foreword: Understanding the Critical Role of 3,3'-Dithiobis(propionohydrazide) in Advanced Applications

3,3'-Dithiobis(propionohydrazide) (DTP) is a homobifunctional crosslinking agent that has garnered significant attention in the fields of materials science and drug delivery. Its structure, featuring a central, cleavable disulfide bond flanked by two reactive hydrazide moieties, imparts unique and highly desirable properties to the systems in which it is incorporated. The ability of DTP to form dynamic covalent bonds makes it a cornerstone in the development of "smart" materials, such as self-healing and stimuli-responsive hydrogels.[1] In the realm of drug delivery, the redox-sensitive nature of the disulfide bond is exploited for targeted drug release in specific cellular environments.[2][3][4][5]

This technical guide provides a comprehensive overview of the solubility and degradation characteristics of DTP. A thorough understanding of these properties is paramount for the successful design, optimization, and application of DTP-based systems. We will delve into the practical aspects of handling and formulating with DTP, explore its stability under various conditions, and propose methodologies for its characterization.

Physicochemical Properties of 3,3'-Dithiobis(propionohydrazide)

A foundational understanding of the physicochemical properties of DTP is essential for its effective application.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄N₄O₂S₂ | [6] |

| Molecular Weight | 238.33 g/mol | [7] |

| CAS Number | 50906-77-9 | [1][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 131-132 °C | [8] |

| Hygroscopicity | Hygroscopic | [9] |

Solubility Profile: A Practical Guide

The solubility of DTP is a critical parameter for its use in synthesis and formulation. While comprehensive quantitative data is not extensively published, a practical understanding of its solubility can be derived from available information.

Qualitative Solubility:

Based on its chemical structure, which includes polar hydrazide groups and a less polar disulfide-containing backbone, DTP exhibits solubility in a range of protic and polar aprotic solvents.

-

High Solubility: DTP is readily soluble in ethanol.[7]

-

Good Solubility: It is also expected to be soluble in other short-chain alcohols such as methanol, propanol, and isobutanol, as well as in water.[9][10]

-

Slight Solubility: DTP is slightly soluble in dimethyl sulfoxide (DMSO), with solubility increasing upon heating.[7]

-

Low Solubility: It is expected to have low solubility in non-polar organic solvents like hydrocarbons.[11]

Temperature-Dependent Solubility and Recrystallization:

The solubility of DTP is temperature-dependent, a property that is leveraged for its purification. A common recrystallization procedure involves dissolving the crude product in a 5% v/v water-in-ethanol mixture at elevated temperatures (around 65°C) and then allowing it to crystallize upon cooling to 4°C.[7] This indicates a significant decrease in solubility at lower temperatures, enabling efficient purification.

Proposed Experimental Protocol for Quantitative Solubility Determination:

To obtain precise solubility data, a standardized experimental protocol is recommended.

Caption: Workflow for quantitative solubility determination of DTP.

Degradation Characteristics: Unraveling the Stability of DTP

The utility of DTP in stimuli-responsive systems is intrinsically linked to its degradation, particularly the cleavage of the disulfide bond. Understanding the factors that influence its stability is crucial for designing robust and effective formulations.

The Central Role of the Disulfide Bond

The disulfide bond is the most reactive and, therefore, the most susceptible part of the DTP molecule to degradation.[12] Its bond dissociation energy is approximately 60 kcal/mol, which is weaker than that of C-C or C-H bonds, making it a "weak link" in the structure.[12]

Redox-Responsive Degradation

The primary degradation pathway of DTP is the reductive cleavage of the disulfide bond. This is the intended mechanism of action in many of its applications, particularly in drug delivery systems designed to release their payload in the reducing environment of the cell.[2][3][4][5]

Mechanism: The disulfide bond can be cleaved by reducing agents, such as thiols (e.g., glutathione), which are present at significantly higher concentrations inside cells compared to the extracellular environment.

Caption: Reductive cleavage of the DTP disulfide bond.

pH-Dependent Degradation

Disulfide bonds can also undergo cleavage under alkaline conditions through hydrolysis.[13][14] This degradation pathway is important to consider when formulating DTP in aqueous solutions at different pH values. The degradation of disulfide bonds in proteins has been shown to involve a direct attack on the sulfur atom by hydroxide anions.[13]

Thermal Stability

While generally stable, DTP can undergo thermal degradation. During its synthesis, the reaction temperature is typically maintained at 85°C to prevent the thermal degradation of the disulfide bond.[7][8] This suggests that prolonged exposure to temperatures significantly above this may lead to decomposition.

Photostability

There is currently a lack of specific data on the photodegradation of DTP. However, given its structure, it is plausible that exposure to high-energy light, particularly UV radiation, could lead to the cleavage of the disulfide bond or degradation of the hydrazide moieties.

Stability of the Hydrazide Group

The hydrazide functional groups in DTP are generally more stable than the disulfide bond. However, they can undergo hydrolysis under strongly acidic or basic conditions, although this typically requires more forcing conditions than disulfide bond cleavage.

Proposed Forced Degradation Studies

To comprehensively characterize the degradation profile of DTP, a forced degradation study is recommended. This involves subjecting a solution of DTP to a variety of stress conditions.

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of DTP.

Analytical Methods for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of DTP and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and suitable technique.

Key Considerations for HPLC Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: DTP has a chromophore that allows for UV detection, typically in the range of 200-220 nm.

-

Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Concluding Remarks

3,3'-Dithiobis(propionohydrazide) is a versatile molecule with significant potential in the development of advanced materials and drug delivery systems. A comprehensive understanding of its solubility and degradation characteristics is fundamental to harnessing its full potential. This guide has provided a detailed overview of these properties, drawing from available literature and providing practical, field-proven insights. While there are still gaps in the quantitative understanding of DTP's behavior, the proposed experimental protocols offer a clear path forward for researchers to generate the necessary data for their specific applications. As the use of DTP continues to expand, a deeper and more quantitative understanding of its fundamental properties will be invaluable to the scientific community.

References

-

Hydrazine - Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hydrazine hydrate. (n.d.). In s-2004-832831.pdf. Retrieved January 16, 2026, from [Link]

-

Hydrazine sulfate. (2020, May 2). In Sciencemadness Wiki. Retrieved January 16, 2026, from [Link]

-

3,3′-Dithiobis(propanoic dihydrazide). (n.d.). Frontier Specialty Chemicals. Retrieved January 16, 2026, from [Link]

-

From structure to redox: the diverse functional roles of disulfides and implications in disease. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

The mechanisms of degradation of disulfide bonds in proteins upon... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Disulfide bonds as switches for protein function. (n.d.). LSU School of Medicine. Retrieved January 16, 2026, from [Link]

-

Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (n.d.). Retrieved January 16, 2026, from [Link]

-

3D Bioprinting of the Sustained Drug Release Wound Dressing with Double-Crosslinked Hyaluronic-Acid-Based Hydrogels. (2025, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (2022, September 14). PubMed. Retrieved January 16, 2026, from [Link]

-

Unexpected products from the reaction of the synthetic cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Hydrazine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Disulfide. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. (2018, July 31). Books - The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

ROS-responsive drug delivery systems for biomedical applications. (n.d.). ScienceOpen. Retrieved January 16, 2026, from [Link]

Sources

- 1. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 2. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide | C6H14N4O2S2 | CID 521306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) | 50906-77-9 [evitachem.com]

- 8. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 12. Disulfide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

Mechanism of disulfide bond cleavage in 3,3'-Dithiobis(propionohydrazide)

An In-Depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in 3,3'-Dithiobis(propionohydrazide)

Abstract

3,3'-Dithiobis(propionohydrazide), hereafter referred to as DTPH, is a homobifunctional crosslinking agent of significant interest in materials science and drug development. Its structure is characterized by a central, cleavable disulfide bond flanked by two propionohydrazide moieties. This unique architecture allows DTPH to function as a redox-responsive linker, enabling the controlled release of conjugated molecules under specific physiological conditions. Understanding the precise mechanism of its disulfide bond cleavage is paramount for the rational design of advanced drug delivery systems, self-healing hydrogels, and other stimuli-responsive biomaterials. This guide provides a comprehensive exploration of the core chemical principles governing the reductive cleavage of the DTPH disulfide bond, details the reagents and conditions that facilitate this reaction, outlines robust analytical methods for its monitoring, and discusses its profound implications in modern therapeutic applications.

Introduction

The field of targeted therapeutics and smart biomaterials continually seeks molecular tools that offer precise control over structure and function. DTPH has emerged as a valuable component in this arena, primarily due to its disulfide linkage.[1] Disulfide bonds are a common motif in biology, most notably in stabilizing the tertiary and quaternary structures of proteins.[2] Their susceptibility to cleavage in the presence of reducing agents provides a reliable "on/off" switch that can be exploited for specific applications.

In drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), the disulfide bond in linkers like DTPH ensures that a potent cytotoxic payload remains tethered to its targeting antibody in the oxidative environment of the bloodstream. Upon internalization into a target cell, the significantly more reducing intracellular environment triggers the cleavage of the disulfide bond, releasing the drug precisely where it is needed.[3][4] Similarly, when DTPH is used to crosslink polymer chains to form hydrogels, its cleavage can induce the degradation of the hydrogel matrix for controlled release of encapsulated agents.[5] This guide serves as a technical resource for researchers and professionals, elucidating the fundamental mechanisms that underpin these critical applications.

Chapter 1: The Core Mechanism: Thiol-Disulfide Exchange

The primary pathway for the cleavage of the disulfide bond in DTPH is a well-characterized chemical reaction known as thiol-disulfide exchange. This reaction is not a simple dissociation but a specific type of nucleophilic substitution reaction (SN2).

The Role of the Thiolate Anion

The key reactive species that initiates the cleavage is not the neutral thiol (R-SH) but its deprotonated form, the thiolate anion (R-S⁻).[6][7] The thiolate is a much more potent nucleophile. The concentration of this reactive species is highly dependent on the pH of the surrounding medium and the pKa of the attacking thiol. The reaction is therefore significantly inhibited at low pH (typically below 8), where the protonated thiol form is favored.[6]

The SN2 Nucleophilic Attack

The mechanism proceeds via an SN2 pathway where the thiolate anion directly attacks one of the sulfur atoms of the DTPH disulfide bond.[2][8] This attack results in the formation of a transient, linear trisulfide-like transition state, where the negative charge is delocalized over the three participating sulfur atoms.[7] Subsequently, the original disulfide bond breaks, leading to the formation of a new, mixed disulfide and the release of the other half of the DTPH molecule as a free thiolate (3-mercaptopropionohydrazide).[6]

The overall reaction can be depicted as:

-

Step 1 (Initiation): R-S⁻ (attacking thiolate) + DTPH-S-S-DTPH → [R-S-S(DTPH)-S-DTPH]⁻ (transition state) → R-S-S-DTPH (mixed disulfide) + DTPH-S⁻

-

Step 2 (Propagation): A second attacking thiolate reacts with the mixed disulfide: R-S⁻ + R-S-S-DTPH → R-S-S-R + DTPH-S⁻

When a dithiol reducing agent like DTT is used, the second step is an intramolecular reaction that is highly favored, driving the reaction to completion.

Sources

- 1. Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) | 50906-77-9 [evitachem.com]

- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. njbio.com [njbio.com]

- 5. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 6. Disulfide - Wikipedia [en.wikipedia.org]

- 7. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and FTIR analysis of 3,3'-Dithiobis(propionohydrazide)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3'-Dithiobis(propionohydrazide)

Abstract

3,3'-Dithiobis(propionohydrazide) (DTPH) is a symmetrical disulfide-containing homobifunctional crosslinking agent pivotal in the development of advanced biomaterials, particularly in the formation of redox-responsive hydrogels. Its unique structure, featuring a cleavable disulfide bond and reactive hydrazide terminals, allows for the creation of dynamic materials with applications in drug delivery and tissue engineering. Accurate structural confirmation and purity assessment are paramount for ensuring reproducible performance in these high-stakes applications. This guide provides a comprehensive analysis of DTPH using two foundational spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, establishing a benchmark for the analytical characterization of this important molecule.

Introduction: The Molecular Architecture of 3,3'-Dithiobis(propionohydrazide)

3,3'-Dithiobis(propionohydrazide), with the molecular formula C₆H₁₄N₄O₂S₂, is a key building block in polymer and materials science.[1][2] Its utility stems from the disulfide bridge, which can be cleaved under reducing conditions, and the two terminal hydrazide groups, which readily react with aldehydes and ketones to form acylhydrazone bonds.[3] This dual functionality is exploited in creating "smart" hydrogels that can degrade or release therapeutic payloads in response to specific biological cues, such as the high glutathione concentrations found within cells.[3]

The synthesis of DTPH is typically achieved through the reaction of 3,3'-dithiodipropionic acid or its ester derivative with hydrazine.[1][4] Given the reactivity of the starting materials and the potential for side products, rigorous analytical verification of the final product is a critical quality control step.

Caption: Standard experimental workflow for ¹H NMR analysis.

Spectral Interpretation

The ¹H NMR spectrum of DTPH is simplified by the molecule's C₂ symmetry. We expect four distinct signals corresponding to the four chemically non-equivalent proton environments. Published data confirms this expectation. [4]

-

-NH- Proton (Amide): A signal appears as a broad singlet at δ 9.1 ppm . Its downfield position is characteristic of an amide proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

-NH₂ Protons (Hydrazine): A signal appears as a broad singlet at δ 4.2 ppm . These primary amine protons are less deshielded than the amide proton. The broadness of both N-H signals is typical for protons on nitrogen atoms due to quadrupolar relaxation and potential chemical exchange. [5]3. -S-CH₂- Protons: A triplet appears at δ 2.85 ppm . These methylene protons are adjacent to the other methylene group (2 neighbors, n+1=3, hence a triplet). They are deshielded by the adjacent sulfur atom.

-

-CH₂-C(O)- Protons: A triplet appears at δ 2.53 ppm . [4]These methylene protons are adjacent to the -S-CH₂- group and are therefore split into a triplet. They are slightly more shielded (upfield) compared to the protons next to the sulfur, but are still influenced by the electronegative carbonyl group.

Quantitative Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.1 | Singlet (broad) | 2H | -C(O)NH- |

| 4.2 | Singlet (broad) | 4H | -NH₂ |

| 2.85 | Triplet | 4H | -S-CH₂-CH₂- |

| 2.53 | Triplet | 4H | -S-CH₂-CH₂-C(O)- |

| Data referenced from Cui, N. et al., Carbohydrate Polymers, 2016. | |||

| [4] |

Part II: FTIR Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds vibrate at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."

Causality Behind Experimental Choices

For a solid sample like DTPH, the Attenuated Total Reflectance (ATR) sampling technique is often superior to the traditional KBr pellet method.

-

Expertise & Experience: The hydrazide functional group is hygroscopic. Preparing a KBr pellet involves grinding the sample and pressing it under high pressure, which can introduce atmospheric moisture. This moisture results in a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the crucial N-H stretching signals of the sample.

-

Trustworthiness: ATR-FTIR is a surface technique that requires minimal sample preparation. A small amount of the solid is simply pressed against a crystal (e.g., diamond). This minimizes exposure to atmospheric moisture and eliminates inconsistencies related to pellet thickness and quality, leading to a more reliable and reproducible spectrum.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O vapor) and the instrument itself.

-

Sample Application: Place a small amount of the DTPH powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16 to 32 scans is common to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance spectrum.

Caption: Standard experimental workflow for ATR-FTIR analysis.

Spectral Interpretation

The FTIR spectrum of DTPH will be dominated by absorptions from the hydrazide and alkyl portions of the molecule.

-

N-H Stretching: Expect strong, and likely multiple, absorption bands in the 3350-3050 cm⁻¹ region. These arise from the symmetric and asymmetric stretching vibrations of the terminal -NH₂ group and the stretching of the -NH- group. [6][7]The presence of hydrogen bonding typically broadens these peaks.

-

C-H Stretching: Sharp peaks of medium intensity are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. These correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the alkyl chains. [6]3. C=O Stretching (Amide I): A very strong, sharp absorption band should be present around 1640 cm⁻¹ . This is the highly characteristic Amide I band, which is primarily due to the C=O stretching vibration of the hydrazide functional group. [8]Its high intensity and well-defined position make it an excellent diagnostic peak.

-

N-H Bending (Amide II): A strong band is expected in the 1620-1520 cm⁻¹ region. This "Amide II" band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

-

S-S Stretching: The disulfide bond stretch is expected in the low-frequency region, between 550-400 cm⁻¹ . However, this absorption is notoriously weak in infrared spectroscopy due to the low polarity and symmetry of the S-S bond. [9][10]It is often undetectable or obscured by other peaks. While its absence is not conclusive, its presence (if observable) would be confirmatory. Raman spectroscopy is generally a more reliable technique for observing S-S stretching. [10]

Quantitative Data Summary: FTIR

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3350 - 3050 | Strong, Broad | N-H stretching (-NH and -NH₂) |

| 2960 - 2850 | Medium, Sharp | C-H stretching (aliphatic -CH₂-) |

| ~1640 | Very Strong, Sharp | C=O stretching (Amide I band) |

| 1620 - 1520 | Strong | N-H bending / C-N stretching (Amide II) |

| 1450 - 1400 | Medium | -CH₂- scissoring/bending |

| 550 - 400 | Weak to Very Weak | S-S stretching |

Integrated Analysis: A Holistic Approach

Neither ¹H NMR nor FTIR alone provides a complete structural picture. Their power lies in their complementary nature.

-

¹H NMR maps the proton framework, establishing the connectivity of the -S-CH₂-CH₂-C(O)- chains and confirming the relative number of protons in each distinct chemical environment.

-

FTIR provides unequivocal evidence for the presence of the critical functional groups: the hydrazide (N-H and C=O bands) and the alkyl backbone (C-H bands), while suggesting the presence of the disulfide linkage.

By integrating the data from both techniques, we build a robust, self-validating case for the structure and identity of 3,3'-Dithiobis(propionohydrazide).

Caption: Integrated workflow showing complementary data from NMR and FTIR.

Conclusion

The ¹H NMR and FTIR spectra of 3,3'-Dithiobis(propionohydrazide) provide a definitive analytical signature for this versatile crosslinking agent. The ¹H NMR spectrum in DMSO-d₆ clearly resolves the four unique proton environments, while the FTIR spectrum confirms the presence of all key functional groups. Together, these techniques form the cornerstone of quality control for DTPH, ensuring its structural integrity and purity for advanced applications in research and drug development. This guide provides the necessary framework for researchers and scientists to confidently perform and interpret these essential analyses.

References

-

Gao, Y., et al. (2014). Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin. Journal of Biomedical Optics, 19(12), 127004. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521306, 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of adipic acid dihydrazide. Retrieved from [Link]

-

Sagle, L. B., et al. (2009). A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. Biophysical Chemistry, 141(2-3), 147-152. Available at: [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

Tsuboi, S., et al. (2019). Time-resolved FTIR study on the structural switching of human galectin-1 by light-induced disulfide bond formation. Physical Chemistry Chemical Physics, 21(46), 25619-25626. Available at: [Link]

-

Ziriakus, W., & Haller, R. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548. Available at: [Link]

Sources

- 1. Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) | 50906-77-9 [evitachem.com]

- 2. 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide | C6H14N4O2S2 | CID 521306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 4. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

Redox-Responsive Behavior of 3,3'-Dithiobis(propionohydrazide) in Hydrogels: A Guide for Advanced Drug Delivery Applications

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of redox-responsive hydrogels crosslinked with 3,3'-Dithiobis(propionohydrazide) (DTP). Stimuli-responsive hydrogels, particularly those sensitive to redox gradients, have emerged as highly promising platforms for targeted drug delivery.[1] The significant differential in glutathione (GSH) concentration between the intracellular/tumor environment and the extracellular matrix provides a robust and specific trigger for drug release.[1][2] DTP, with its central, cleavable disulfide bond and terminal hydrazide functional groups, serves as an ideal crosslinker for creating hydrogels that are stable in systemic circulation but degrade selectively in the high-GSH environment of cancer cells.[3][4] This guide details the underlying chemistry, provides validated experimental protocols for synthesis and characterization, and explores the causality behind the design of these intelligent biomaterials for researchers, scientists, and drug development professionals.

The Rationale for Redox-Responsive Hydrogels

The tumor microenvironment (TME) presents a unique biochemical landscape distinct from healthy tissues, characterized by differences in pH, enzyme expression, and redox potential.[5][6] One of the most significant and reliable differentials is the concentration of glutathione (GSH), a tripeptide that serves as the primary intracellular reducing agent.[2] The concentration of GSH in the cytosol (2-10 mM) is orders of magnitude higher than in extracellular fluids (2-20 µM).[1] Notably, in many tumor cells, the GSH concentration is at least four times higher than in healthy cells.[1][7]

This sharp redox gradient forms the basis for designing "smart" drug delivery systems (DDSs) that can selectively release their therapeutic payload inside target cells or within tumor tissues.[8] By incorporating disulfide bonds (-S-S-) into a hydrogel's polymeric network, a carrier can be engineered to be stable under the low-GSH conditions of the bloodstream but to rapidly disassemble upon entering the high-GSH environment of a cancer cell, triggering drug release.[8][9] This targeted approach enhances therapeutic efficacy while minimizing off-target toxicity and side effects.[5][7]

3,3'-Dithiobis(propionohydrazide) (DTP): A Bifunctional Crosslinker

3,3'-Dithiobis(propionohydrazide), or DTP, is a small-molecule crosslinking agent that contains two key functional components that make it exceptionally well-suited for creating redox-responsive hydrogels.

-

Disulfide Bond (-S-S-): At the core of the molecule is a disulfide bond. This covalent bond is susceptible to cleavage via a thiol-disulfide exchange reaction in the presence of reducing agents like GSH.[9] This cleavage is the fundamental trigger for the hydrogel's degradation.

-

Hydrazide Groups (-CONHNH₂): At both ends of the molecule are hydrazide groups. These groups can react with aldehyde or ketone functionalities on polymer backbones to form stable acylhydrazone bonds.[4] This reaction is efficient and allows for the formation of a crosslinked hydrogel network under mild physiological conditions.[4]

Table 1: Physicochemical Properties of 3,3'-Dithiobis(propionohydrazide)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄N₄O₂S₂ | [4][10] |

| Molecular Weight | 238.33 g/mol | [4][10] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~131-132 °C | [11] |

| Key Functional Groups | Disulfide (-S-S-), Hydrazide (-CONHNH₂) |[3][4] |

Synthesis of DTP-Crosslinked Hydrogels

The most common strategy for synthesizing DTP-crosslinked hydrogels involves the reaction between the hydrazide groups of DTP and aldehyde groups on a modified polymer backbone. Natural polymers like hyaluronic acid (HA) or carboxymethyl cellulose (CMC) are often used due to their excellent biocompatibility.[3][4][12] The synthesis involves two primary stages: polymer modification to introduce aldehyde groups and the subsequent crosslinking with DTP.

Experimental Protocol: Synthesis of an Oxidized Hyaluronic Acid/DTP Hydrogel

This protocol describes the formation of a redox-responsive hydrogel by crosslinking oxidized hyaluronic acid (oHA) with DTP. The aldehyde groups on oHA react with the hydrazide groups of DTP to form the hydrogel network.[3]

Part A: Synthesis of 3,3'-Dithiobis(propionohydrazide) (DTP) Causality: DTP is typically synthesized from its parent dicarboxylic acid, 3,3'-dithiodipropionic acid, via esterification followed by hydrazinolysis. This ensures the terminal carboxyl groups are converted to the required hydrazide functionalities for crosslinking.

-

Esterification: Dissolve 3,3'-dithiodipropionic acid (10 g, 47.6 mmol) in toluene (30 mL) with ethanol (22.1 g, 480 mmol) and a catalytic amount of p-toluenesulfonic acid (0.4 g, 2.1 mmol).[11]

-

Reflux: Stir the mixture under reflux for 24 hours using a Dean-Stark trap to remove water and drive the reaction to completion.[11]

-

Purification: Wash the reaction mixture with sodium bicarbonate solution and water until the pH is neutral to yield dithiodipropionate diethyl.[11]

-

Hydrazinolysis: Dissolve the resulting dithiodipropionate diethyl (10 g, 37.5 mmol) and an excess of hydrazine (12 g, 240 mmol) in ethanol (20 mL).[11]

-

Reaction: Stir the mixture for 5 hours at 85 °C.[11]

-

Recrystallization: Obtain pure DTP by recrystallizing the crude product from an ethanol-water solution. The expected yield is approximately 70%.[11]

Part B: Preparation of Oxidized Hyaluronic Acid (oHA) Causality: Sodium periodate (NaIO₄) is a strong oxidizing agent that selectively cleaves the vicinal diols in the hyaluronic acid glucuronic acid units to form dialdehydes. These aldehyde groups are necessary for reaction with DTP.

-

Dissolve hyaluronic acid sodium salt in deionized water to create a 1% (w/v) solution.

-

Add sodium periodate (NaIO₄) in a molar ratio of 1:1 with the HA repeating units.

-

Stir the reaction in the dark at room temperature for 24 hours to prevent photodegradation.

-

Stop the reaction by adding ethylene glycol to quench any remaining periodate.

-

Purify the oHA solution by dialysis against deionized water for 3-4 days, followed by lyophilization.

Part C: Hydrogel Formation Causality: The formation of acylhydrazone bonds between the aldehyde groups of oHA and the hydrazide groups of DTP is a spontaneous "click" reaction that forms the covalent crosslinks of the hydrogel network.

-

Prepare a solution of lyophilized oHA in a phosphate-buffered saline (PBS, pH 7.4) solution.

-

Prepare a separate solution of DTP in the same PBS buffer.

-

Mix the two solutions rapidly. Gelation should begin almost immediately and can be confirmed by the vial inversion test, where a stable gel will not flow when inverted.[13]

Mechanism of Redox-Responsive Degradation

The defining characteristic of DTP-crosslinked hydrogels is their ability to degrade in a reducing environment. This degradation is driven by a thiol-disulfide exchange reaction between the disulfide bond in the DTP crosslinker and endogenous glutathione (GSH).

The process unfolds as follows:

-

GSH Attack: A molecule of GSH, a thiol-containing tripeptide, attacks one of the sulfur atoms in the DTP disulfide bond.

-

Bond Cleavage: This nucleophilic attack cleaves the -S-S- bond, forming a mixed disulfide between a polymer chain and GSH. The other polymer chain is now terminated with a free thiol (-SH) group.

-

Further Reduction: A second GSH molecule attacks the mixed disulfide, releasing the first GSH-conjugated polymer chain (now also with a free thiol) and forming oxidized glutathione (GSSG).

This cascade of reactions effectively severs the crosslinks holding the hydrogel network together.[9] As the crosslinks are cleaved, the hydrogel swells and eventually dissolves, releasing its encapsulated therapeutic cargo.[2][9]

Application in Controlled Drug Delivery

The primary application for DTP-crosslinked hydrogels is in targeted cancer therapy. [5]By loading these hydrogels with potent anticancer drugs like doxorubicin (DOX), a system can be created that protects the body from the drug's toxicity during circulation and releases it specifically at the tumor site. [7] Upon reaching the tumor and being internalized by cancer cells, the high local GSH concentration cleaves the DTP crosslinks. [9]The hydrogel matrix degrades, leading to a burst release of the encapsulated drug directly inside the target cells, maximizing its cytotoxic effect while minimizing systemic exposure. [7][14] Table 2: Representative Drug Release Data This table summarizes typical results from an in vitro release study of a doxorubicin (DOX)-loaded, DTP-crosslinked hydrogel.

| Time (hours) | Cumulative DOX Release (%) (PBS, pH 7.4) | Cumulative DOX Release (%) (PBS + 10 mM GSH, pH 7.4) | Reference |

| 2 | ~5% | ~30% | [7] |

| 8 | ~12% | ~65% | [7][15] |

| 24 | ~18% | ~85% | [7] |

| 48 | ~22% | >90% | [5] |

The data clearly demonstrates a significantly accelerated and more complete drug release in the presence of a concentration of GSH that mimics the intracellular environment, validating the redox-responsive design. [7]

Conclusion and Future Outlook

Hydrogels crosslinked with 3,3'-Dithiobis(propionohydrazide) represent a powerful and versatile platform for redox-responsive drug delivery. The inherent stability of the acylhydrazone-linked network in physiological fluids, combined with the specific degradability of the disulfide crosslinks in high-GSH environments, provides an excellent mechanism for targeted therapy. The straightforward synthesis and use of biocompatible polymers further enhance their clinical potential.

Future research will likely focus on creating multi-stimuli-responsive systems, for example, by combining the redox-sensitive DTP crosslinker with pH-sensitive polymers to create hydrogels that respond to both the acidic and reductive aspects of the tumor microenvironment. [14]Such dual-responsive systems could offer even greater specificity and control over drug release, paving the way for the next generation of intelligent cancer therapies.

References

- Hydrogel systems for targeted cancer therapy - PMC - NIH. (n.d.).

- Stimulus-Responsive Hydrogels for Targeted Cancer Therapy - MDPI. (n.d.). MDPI.

- Polymer Hydrogels for Glutathione-Mediated Protein Release - White Rose Research Online. (n.d.). White Rose Research Online.

- Supramolecular Hydrogels with Redox-Responsive Dye Release - Advanced Science News. (2015, September 14). Advanced Science News.

- Development of a New Hyaluronic Acid Based Redox-Responsive Nanohydrogel for the Encapsulation of Oncolytic Viruses for Cancer Immunotherapy - MDPI. (n.d.). MDPI.

- Reduction-Responsive Chitosan-Based Injectable Hydrogels for Enhanced Anticancer Therapy - PMC. (2023, June 5).

- Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC. (n.d.).

- Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) - EvitaChem. (n.d.). EvitaChem.

- 3D Bioprinting of the Sustained Drug Release Wound Dressing with Double-Crosslinked Hyaluronic-Acid-Based Hydrogels - ResearchGate. (2025, October 16).

- Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC. (2023, September 25).

- (A) Degradation behavior of the disulfide-containing HG in PBS and DTT... - ResearchGate. (n.d.).

- 3,3'-dithiobis(propionohydrazide) synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. (2018, November 21).

- Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed. (2005, October).

- 3,3'-dithiobis(propionohydrazide) - ChemBK. (n.d.). ChemBK.

- Characterization of Hydrogels - YouTube. (2025, January 14). YouTube.

- 3,3'-Dithiobis(propionohydrazide) | High Purity - Frontier Specialty Chemicals. (n.d.). Frontier Specialty Chemicals.

- Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances - MDPI. (n.d.). MDPI.

- Characterization of the Cross-Linked Structure of Hydrogels - ResearchGate. (n.d.).

- 3,3'-dithiobis(propionohydrazide) | 50906-77-9 - ChemicalBook. (2025, July 14). ChemicalBook.

- pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - NIH. (n.d.).

- Redox-Responsive Drug Delivery Systems: A Chemical Perspective - MDPI. (n.d.). MDPI.

- Recent Progress in Hydrogel Synthesis and Biomedical Applications - PMC. (2025, June 14).

- Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC. (2022, March 7).

- A1) Redox‐responsive drug release profiles of tri‐/di‐/mono‐sulfide... - ResearchGate. (n.d.).

- Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC. (n.d.).

- 3,3'-Dithiobis(propanoic acid) 1,1'-dihydrazide | C6H14N4O2S2 | CID 521306 - PubChem. (n.d.). PubChem.

- ROS‐responsive drug delivery systems - PMC. (n.d.).

- Hydrogels for Hydrophobic Drug Delivery.

- Next-Generation Hydrogel Design: Computational Advances in Synthesis, Characterization, and Biomedical Applic

Sources

- 1. Supramolecular Hydrogels with Redox-Responsive Release [advancedsciencenews.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) | 50906-77-9 [evitachem.com]

- 4. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 5. Hydrogel systems for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reduction-Responsive Chitosan-Based Injectable Hydrogels for Enhanced Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Dual-Engine of Repair: A Technical Guide to the Self-Healing Mechanism of Hydrogels with 3,3'-Dithiobis(propionohydrazide)

Abstract

In the pursuit of advanced biomaterials, hydrogels that mimic the intrinsic repair capabilities of biological tissues are of paramount importance. This guide delves into the sophisticated self-healing mechanisms of hydrogels crosslinked with 3,3'-Dithiobis(propionohydrazide) (DTP). We will explore the synergistic interplay of two distinct dynamic covalent chemistries—acylhydrazone bonds and disulfide bonds—both housed within the single DTP crosslinking molecule. This dual-responsive system endows hydrogels with a remarkable ability to autonomously repair damage under specific physiological cues, namely pH and redox conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the underlying chemistry, synthesis protocols, characterization techniques, and future perspectives of these intelligent biomaterials.

Introduction: The Dawn of Dynamic Covalent Hydrogels

Traditional hydrogels, while valuable for their high water content and biocompatibility, often suffer from a critical flaw: their covalently crosslinked networks are static and prone to irreversible damage.[1] Once fractured, their structural integrity and function are permanently compromised. The advent of "smart" self-healing hydrogels has revolutionized the field by incorporating dynamic, reversible crosslinks into the polymer network.[1][2] These materials can spontaneously mend themselves after mechanical injury, restoring their original properties and extending their functional lifetime.[1]

The self-healing capability of these advanced hydrogels is primarily attributed to the presence of dynamic covalent bonds.[2][3][4] Unlike their robust, permanent counterparts, these bonds can break and reform under specific environmental stimuli, such as changes in pH, temperature, or the presence of redox agents.[2][4][5] This reversible nature allows the polymer network to rearrange and rebond across a fracture plane, effectively healing the material. Among the various dynamic covalent chemistries, acylhydrazone and disulfide bonds have emerged as particularly promising for biomedical applications due to their responsiveness to physiologically relevant triggers.[3][6][7]

The Core of Innovation: 3,3'-Dithiobis(propionohydrazide) (DTP)

The elegance of the self-healing mechanism discussed herein lies in the multifunctional nature of the crosslinking agent, 3,3'-Dithiobis(propionohydrazide) (DTP).[8][9] This molecule is ingeniously designed to introduce two distinct types of dynamic covalent bonds into the hydrogel network.

Molecular Structure of DTP:

Caption: Chemical structure of 3,3'-Dithiobis(propionohydrazide).

DTP possesses two terminal hydrazide groups (-CONHNH₂) and a central disulfide bond (-S-S-). This unique architecture allows for a dual-crosslinking mechanism:

-

Acylhydrazone Bonds: The hydrazide groups readily react with aldehyde or ketone functionalities on polymer backbones to form dynamic acylhydrazone linkages.[1][3] This reaction is a cornerstone of pH-responsive self-healing.

-

Disulfide Bonds: The disulfide bond provides a redox-sensitive linkage. It can be cleaved in a reducing environment and reformed under oxidizing conditions, facilitating a secondary, independent self-healing pathway.[6][7]

The Dual-Responsive Self-Healing Mechanism

The true power of DTP-crosslinked hydrogels lies in their ability to respond to and heal from damage via two distinct, yet complementary, mechanisms. This dual-responsiveness provides a more robust and versatile self-healing capability.

pH-Mediated Healing via Acylhydrazone Exchange

The formation of acylhydrazone bonds is a reversible condensation reaction between a hydrazide and an aldehyde or ketone.[6] The dynamic nature of this bond is highly dependent on the pH of the surrounding environment.[10]

-

Under Acidic Conditions: The equilibrium of the acylhydrazone bond shifts towards hydrolysis (bond breaking).[1][7] This bond dissociation, coupled with the mobility of the polymer chains, allows for the rearrangement and subsequent reformation of new acylhydrazone bonds across a damaged interface when the pH returns to a more neutral state. This process effectively "heals" the hydrogel.[3]

-

At Neutral pH: The acylhydrazone bonds are relatively stable, providing the hydrogel with structural integrity. However, some level of dynamic exchange can still occur, contributing to the material's ability to dissipate stress.[11]

Caption: Workflow of pH-mediated self-healing via acylhydrazone bonds.

Redox-Responsive Healing via Disulfide Exchange

The disulfide bond within the DTP crosslinker provides a second, orthogonal self-healing mechanism that is triggered by changes in the redox potential.[7][12]

-

Mechanism of Exchange: In the presence of free thiol groups, or under certain stimuli, the disulfide bonds can undergo a thiol-disulfide exchange reaction.[7] When the hydrogel is damaged, disulfide bonds at the fracture surface can be cleaved. Subsequent rearrangement and oxidation can lead to the formation of new disulfide bonds across the interface, thereby repairing the damage.[13] This process is particularly relevant in biological environments where redox gradients exist.

Caption: Workflow of redox-mediated self-healing via disulfide bonds.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a DTP-crosslinked self-healing hydrogel. For this example, we will use an aldehyde-modified polymer, such as dialdehyde carboxymethyl cellulose (DCMC), as the backbone.

Synthesis of a DCMC-DTP Hydrogel

This protocol outlines the preparation of a self-healing hydrogel through the reaction of DCMC with DTP.

Materials:

-

Carboxymethyl cellulose (CMC)

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

3,3'-Dithiobis(propionohydrazide) (DTP)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Synthesis of Dialdehyde Carboxymethyl Cellulose (DCMC):

-

Dissolve CMC in deionized water to create a 2% (w/v) solution.

-

Add a calculated amount of sodium periodate to the CMC solution (the molar ratio of NaIO₄ to the repeating units of CMC will determine the degree of oxidation).

-

Stir the reaction mixture in the dark at room temperature for 6 hours.

-

Quench the reaction by adding ethylene glycol and stir for another hour.

-

Purify the resulting DCMC solution by dialysis against deionized water for 3 days.

-

Lyophilize the purified solution to obtain DCMC as a white powder.

-

-

Preparation of the DCMC-DTP Hydrogel:

-

Prepare a 2% (w/v) solution of DCMC in PBS (pH 7.4).

-

Prepare a separate solution of DTP in PBS (the molar ratio of hydrazide groups in DTP to aldehyde groups in DCMC should be optimized, typically around 1:1).

-

Rapidly mix the DCMC and DTP solutions.

-

Gelation should occur within minutes at room temperature or 37°C.[14]

-

Caption: Step-by-step workflow for the synthesis of a DCMC-DTP hydrogel.

Characterization of Self-Healing Properties

Quantitative and qualitative assessment of the self-healing ability is crucial.

4.2.1. Macroscopic Self-Healing Test:

-

Prepare two cylindrical hydrogel samples. Dye one with a small amount of a biocompatible dye for visualization.

-

Cut each hydrogel in half with a scalpel.

-

Gently press the cut surfaces of the two different colored halves together.

-

Incubate the re-joined hydrogel in a humid environment at 37°C.

-

Observe the healing process over time (e.g., 1, 6, 12, and 24 hours).[15] A successful self-healing event will result in the disappearance of the cut interface.[15]

4.2.2. Rheological Analysis:

Rheology provides quantitative data on the recovery of the hydrogel's mechanical properties.

-

Continuous Step-Strain Measurement:

-

Place a hydrogel sample in a rheometer with a parallel plate geometry.

-

Apply a small oscillatory strain (e.g., 1%) to measure the initial storage modulus (G') and loss modulus (G'').

-

Apply a large, destructive strain (e.g., 800%) to break the hydrogel network.[14]

-

Immediately return to the small strain (1%) and monitor the recovery of G' and G'' over time.

-

Repeat this cycle multiple times to assess the repeatability of the self-healing.[14][16]

-

| Rheological Parameter | Description | Expected Outcome for Self-Healing |

| Storage Modulus (G') | Represents the elastic component of the hydrogel. | Should recover to a high percentage of its original value after the destructive strain is removed. |

| Loss Modulus (G'') | Represents the viscous component of the hydrogel. | Will also recover, but the G' recovery is the primary indicator of structural healing. |

| Recovery Time | The time taken for G' to reach a plateau after high strain. | A shorter recovery time indicates faster self-healing kinetics. |

4.2.3. Tensile Strength Measurement:

This method quantifies the recovery of the hydrogel's bulk mechanical strength.

-

Prepare dumbbell-shaped hydrogel samples.

-

Measure the tensile strength and elongation at break of an original, undamaged sample.

-

Cut a sample in half and then press the two halves back together to heal for a specified time (e.g., 24 hours) in a humid environment.

-

Measure the tensile strength and elongation at break of the healed sample.

-

Calculate the self-healing efficiency using the following formula:

Healing Efficiency (%) = (Tensile strength of healed sample / Tensile strength of original sample) x 100

| Property | Original Hydrogel | Healed Hydrogel (24h) | Healing Efficiency (%) |

| Tensile Strength (kPa) | Typical Value: e.g., 50 kPa | Typical Value: e.g., 45 kPa | e.g., 90% |

| Elongation at Break (%) | Typical Value: e.g., 500% | Typical Value: e.g., 475% | e.g., 95% |

Applications and Future Perspectives

The unique properties of DTP-crosslinked self-healing hydrogels make them highly attractive for a range of biomedical applications:

-

Drug Delivery: The pH- and redox-responsive nature of the crosslinks can be exploited for targeted and controlled release of therapeutic agents.[14][17] For instance, the acidic microenvironment of tumors could trigger the release of encapsulated chemotherapy drugs.[14]

-

Tissue Engineering: These hydrogels can serve as injectable scaffolds for tissue regeneration.[6][17] Their ability to self-heal after injection is critical for maintaining structural integrity and supporting cell growth.[16]

-

Wound Dressings: The adhesive and self-healing properties can create a dynamic seal over wounds, protecting them from infection while adapting to the wound's changing environment.[17]

The future of this technology lies in fine-tuning the responsiveness of the hydrogels to more complex biological signals and integrating additional functionalities, such as conductivity for applications in electronic skin or biosensors. Further research into the long-term biocompatibility and in vivo degradation profiles will be essential for clinical translation.

Conclusion

Hydrogels crosslinked with 3,3'-Dithiobis(propionohydrazide) represent a sophisticated class of smart biomaterials. By leveraging the dual-responsive nature of acylhydrazone and disulfide bonds within a single crosslinker, these materials exhibit robust and versatile self-healing capabilities. This in-depth guide has provided a comprehensive overview of the core mechanisms, synthesis, and characterization of these advanced hydrogels. As research continues to push the boundaries of materials science, DTP-based systems will undoubtedly play a significant role in the development of next-generation medical devices and therapies.

References

-

Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications. PubMed Central. [Link]

-

Dynamic Covalent Hydrogels: Strong yet Dynamic. MDPI. [Link]

-

pH-Switchable and self-healable hydrogels based on ketone type acylhydrazone dynamic covalent bonds. Royal Society of Chemistry. [Link]

-

Advances in Synthesis and Applications of Self-Healing Hydrogels. PubMed Central. [Link]

-

Dynamic Covalent Hydrogels Review. Scribd. [Link]

-

Dynamic covalent bonds in self-healing, shape memory, and controllable stiffness hydrogels. Royal Society of Chemistry. [Link]

-

Mechanism of Self-Healing Hydrogels and Application in Tissue Engineering. MDPI. [Link]

-

Self-Healing Hydrogels: Development, Biomedical Applications, and Challenges. PubMed Central. [Link]

-

Dynamic covalent crosslinked hyaluronic acid hydrogels and nanomaterials for biomedical applications. Royal Society of Chemistry. [Link]

-

Mechanism of Self-Healing Hydrogels. Encyclopedia.pub. [Link]

-

Hydrazone-Linkage-Based Self-Healing and Injectable Xanthan–Poly(ethylene glycol) Hydrogels for Controlled Drug Release and 3D Cell Culture. ACS Publications. [Link]

-

Dynamic Covalent Hydrogels for Wound Healing. Annual Reviews. [Link]

-

Role of disulfide and thiazolidine chemistry in self‐healing and stability of hydrogels. ResearchGate. [Link]

-

The underlying mechanisms for self-healing of poly(disulfide)s. Royal Society of Chemistry. [Link]

-

The design, mechanism and biomedical application of self-healing hydrogels. Wiley Online Library. [Link]

-

(PDF) Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications. ResearchGate. [Link]

-

The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide. PubMed Central. [Link]

-

The self-healing characterization of the hydrogels. ResearchGate. [Link]

-

Dynamic Covalent Polymer Hydrogels and Organogels Cross-linked through Acylhydrazone Bonds: Synthesis, Characterization, and Applications. ResearchGate. [Link]

Sources

- 1. Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Synthesis and Applications of Self-Healing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic covalent bonds in self-healing, shape memory, and controllable stiffness hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. Mechanism of Self-Healing Hydrogels and Application in Tissue Engineering | MDPI [mdpi.com]

- 7. Self-Healing Hydrogels: Development, Biomedical Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3,3'-Dithiobis(propionohydrazide) (EVT-296179) | 50906-77-9 [evitachem.com]

- 9. 3,3'-Dithiobis(propionohydrazide) | High Purity [frontierspecialtychemicals.com]

- 10. pH-Switchable and self-healable hydrogels based on ketone type acylhydrazone dynamic covalent bonds - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. annualreviews.org [annualreviews.org]

Navigating the Path to In Vivo Applications: A Toxicological Guide to 3,3'-Dithiobis(propionohydrazide)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap and Charting a Course Forward

3,3'-Dithiobis(propionohydrazide) (DTPH) is a homobifunctional crosslinking agent with significant potential in the development of stimuli-responsive hydrogels and drug delivery systems.[1][2] Its utility stems from the presence of a reducible disulfide bond and terminal hydrazide groups, which can form dynamic covalent bonds.[1] While its applications in material science are emerging, a comprehensive toxicological profile for in vivo applications is not yet established in publicly available literature. Several sources explicitly state that the toxicological and pharmacological properties of this compound are not fully known.[3][4]

This guide, therefore, serves a dual purpose. Firstly, it collates the existing, albeit limited, safety information on DTPH and related chemical entities. Secondly, and more critically, it provides a comprehensive framework for the systematic toxicological evaluation of DTPH, essential for any researcher or developer aiming to translate this promising molecule into in vivo models and eventual clinical applications. This document is structured to provide not just a checklist of assays, but the scientific rationale behind a robust toxicological assessment.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical nature is the foundation of its toxicological assessment.

| Property | Value | Source |

| Molecular Formula | C6H14N4O2S2 | [5][6] |

| Molecular Weight | 238.33 g/mol | [5][6][7] |

| CAS Number | 50906-77-9 | [3][5][7] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | ~128-132 °C | [5][7] |

| Solubility | Slightly soluble in DMSO (with heating) | [1][7] |

| Stability | Hygroscopic | [7] |

The structure of DTPH, featuring a disulfide bond and two hydrazide moieties, is central to its function and potential toxicity. The disulfide bond is susceptible to cleavage in the reducing environment of the cell, while hydrazide groups can react with aldehydes and ketones.[1]

Inferred Toxicological Profile and Potential Hazards